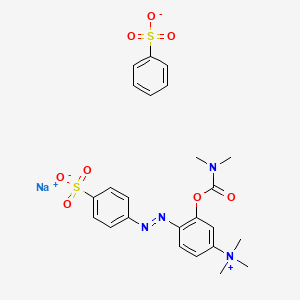![molecular formula C10H13NO B13784614 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of seven-membered heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one typically involves multicomponent reactions and ring-closing strategies. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes . Another method involves the recyclization of smaller ring systems to form the seven-membered azepine scaffold .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Wissenschaftliche Forschungsanwendungen
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-2-1-5-9-6-3-4-8-11(9)10/h2-4,7,9H,1,5-6,8H2 |
InChI-Schlüssel |
UULMJXPXAOCQMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC=CCN2C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


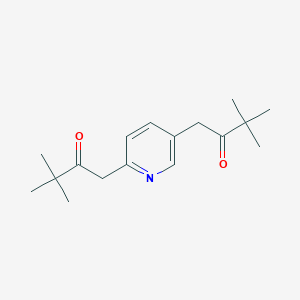
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
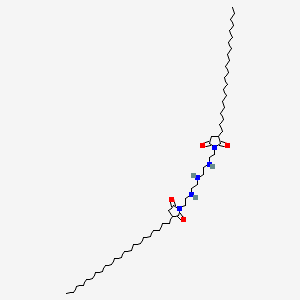
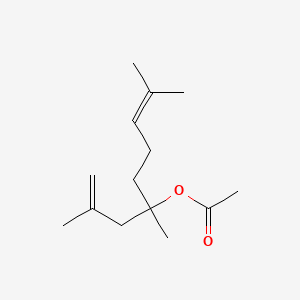
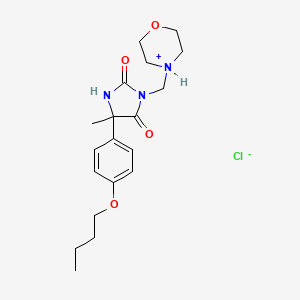

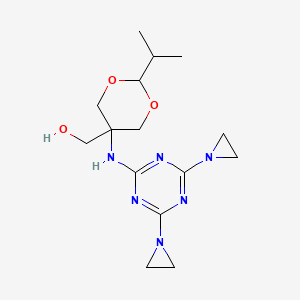



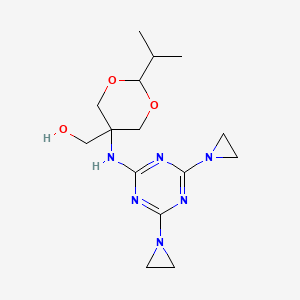
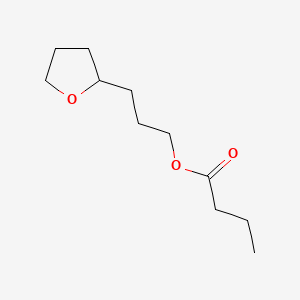
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
